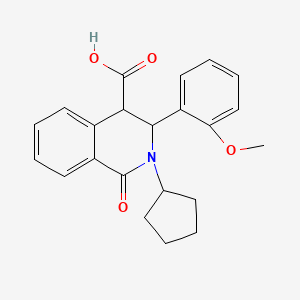

2-シクロペンチル-3-(2-メトキシフェニル)-1-オキソ-1,2,3,4-テトラヒドロ-4-イソキノリンカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高分子化学: 環境に優しい原子移動ラジカル重合 (ATRP)

2-シクロペンチル-3-(2-メトキシフェニル)-1-オキソ-1,2,3,4-テトラヒドロ-4-イソキノリンカルボン酸: (CPIQ と呼ぶことにします) は、環境に優しい ATRP の開発に貢献する可能性があります。ATRP は、制御された分子量と特定の構造を持つ明確に定義されたポリマーを生成するための強力な技術です。従来、ATRP では銅錯体が触媒として使用されてきましたが、これらの錯体は生物学的に有毒で、環境的に安全ではありません。 研究者は、低毒性、費用対効果、および環境適合性のために、鉄錯体、酵素、および金属フリー触媒に注目してきました .

鉄錯体による ATRP: 鉄錯体は、ATRP における触媒として検討されてきました。例えば、FeCl3/TnBP (トリ (n-ブチル) ホスフィン) は、従来のラジカル開始剤や還元剤を使用せずに、スチレンの重合を仲介するために使用されてきました。 得られたポリ (スチレン) は、低い多分散性指数 (PDI = 1.19) を示し、制御された重合を示しました .

生物活性

2-Cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS Number: 385383-40-4) is a synthetic compound with potential therapeutic applications. Its structure features a tetrahydroisoquinoline core, which is known for various biological activities. The compound has garnered interest in pharmacological research due to its unique properties and potential health benefits.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.42 g/mol |

| Melting Point | 198–200 °C |

| Purity | ≥95% |

| Hazard Classification | Irritant |

The compound exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:

- Guanylate Cyclase C (GC-C) Agonism : It has been suggested that compounds similar to this isoquinoline derivative may act as agonists for the GC-C receptor. This receptor plays a crucial role in gastrointestinal physiology by regulating fluid and electrolyte transport. Activation of GC-C leads to increased levels of cyclic GMP (cGMP), promoting chloride and bicarbonate secretion into the intestinal lumen, which can enhance intestinal motility and fluid secretion .

- Anti-inflammatory Effects : Research indicates that compounds within this structural framework may exhibit anti-inflammatory properties. By modulating the activity of various inflammatory mediators, these compounds could provide therapeutic benefits in conditions characterized by inflammation .

- Potential Anticancer Properties : Preliminary studies suggest that isoquinoline derivatives may have anticancer effects, particularly in gastrointestinal cancers. The modulation of cellular signaling pathways involved in cell proliferation and apoptosis is a key area of investigation .

Study 1: GC-C Agonism and Intestinal Health

A study investigated the effects of a related compound on intestinal function using in vitro models. The results demonstrated that activation of GC-C led to significant increases in fluid secretion and improved motility in cultured intestinal cells. This suggests that 2-cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid could be beneficial for treating conditions like irritable bowel syndrome (IBS) and constipation .

Study 2: Anti-inflammatory Activity

In another research effort, the anti-inflammatory potential of isoquinoline derivatives was evaluated in animal models of colitis. The findings indicated a reduction in inflammatory markers and improved histological scores in treated animals compared to controls. This highlights the potential for developing therapeutic agents based on this compound for inflammatory bowel diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-cyclopentyl-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid, a comparison with other isoquinoline derivatives is useful:

特性

IUPAC Name |

2-cyclopentyl-3-(2-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-27-18-13-7-6-12-17(18)20-19(22(25)26)15-10-4-5-11-16(15)21(24)23(20)14-8-2-3-9-14/h4-7,10-14,19-20H,2-3,8-9H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWYODOZPPLOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。